molecular formula C11H12O3S B11881232 2-(6-Methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetic acid

2-(6-Methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetic acid

Cat. No.: B11881232
M. Wt: 224.28 g/mol
InChI Key: RHQKNUUGSWQQPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetic acid typically involves the following steps:

    Formation of the Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through cyclization reactions involving appropriate precursors. For instance, the reaction of 2-bromo-4-methoxyphenol with thiourea in the presence of a base can yield the benzo[b]thiophene core.

    Introduction of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the benzo[b]thiophene core with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives. Reducing agents such as lithium aluminum hydride can be used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride and alkyl halides are commonly used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol, thioether derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(6-Methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its derivatives are being investigated for their pharmacological properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(6-Methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-6-methoxybenzo[b]thiophene: Similar structure but with different substitution patterns.

    Benzo[b]thiophene-3-acetic acid: Lacks the methoxy group, leading to different chemical properties.

    2,3-Dihydrobenzo[b]thiophene derivatives: Various derivatives with different functional groups.

Uniqueness

2-(6-Methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

2-(6-methoxy-2,3-dihydro-1-benzothiophen-3-yl)acetic acid

InChI

InChI=1S/C11H12O3S/c1-14-8-2-3-9-7(4-11(12)13)6-15-10(9)5-8/h2-3,5,7H,4,6H2,1H3,(H,12,13)

InChI Key

RHQKNUUGSWQQPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(CS2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.